(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol
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Overview
Description
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol is a chiral organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene units connected via a biaryl linkage, with each naphthalene unit substituted by a 3,5-dimethylphenyl group. The presence of hydroxyl groups at the 2,2’ positions adds to its chemical reactivity and potential for forming hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol typically involves several key steps:
Formation of the Biaryl Linkage: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one naphthalene unit reacts with a halogenated derivative of the other naphthalene unit in the presence of a palladium catalyst.
Introduction of the 3,5-Dimethylphenyl Groups: This step involves Friedel-Crafts alkylation, where the naphthalene units are alkylated with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism by which (S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol exerts its effects depends on its specific application:
As a Chiral Ligand: It facilitates enantioselective reactions by coordinating to metal centers and creating a chiral environment.
As a Molecular Probe: It binds to specific proteins or enzymes, allowing for the study of their structure and function.
Therapeutic Properties: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol: The enantiomer of the compound, with similar chemical properties but different biological activities.
3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol: The racemic mixture of the compound.
Uniqueness
(S)-3,3’-Bis(3,5-dimethylphenyl)-1,1’-bi-2-napthalene]-2,2’-diol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and catalysis. Its structural features also make it a valuable tool in studying molecular interactions and developing advanced materials.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h5-20,37-38H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODYBPPVIXVLOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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